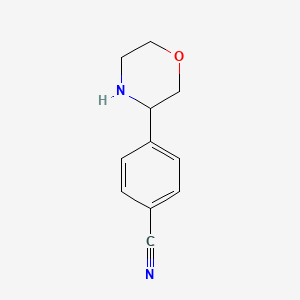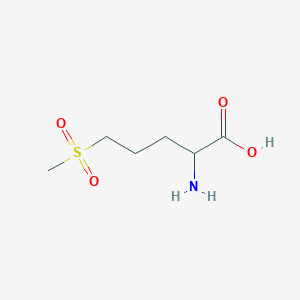
2-(2-Ethylphenyl)-2,2-difluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, along with two fluorine atoms and an amine group
Preparation Methods
The synthesis of 2-(2-Ethylphenyl)-2,2-difluoroethan-1-amine typically involves several steps:
Starting Material: The process begins with commercially available 2-ethylaniline.
Diazotization: The 2-ethylaniline is converted into a diazonium salt using hydrochloric acid and sodium nitrite at low temperatures.
Chemical Reactions Analysis
2-(2-Ethylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-(2-Ethylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Ethylphenyl)-2,2-difluoroethan-1-amine can be compared with other similar compounds:
Etaqualone: A quinazolinone-class compound with sedative properties.
2-((2-Ethylphenyl)amino)nicotinic acid: Another compound with an ethylphenyl group, used in different chemical applications.
2-Phenylethyl isothiocyanate: Known for its biological activities.
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
2-(2-ethylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C10H13F2N/c1-2-8-5-3-4-6-9(8)10(11,12)7-13/h3-6H,2,7,13H2,1H3 |
InChI Key |
JNAUAOZXMQSHBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















